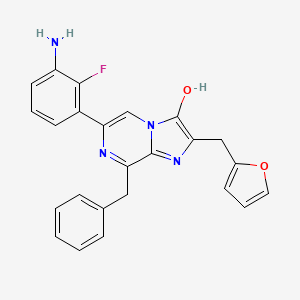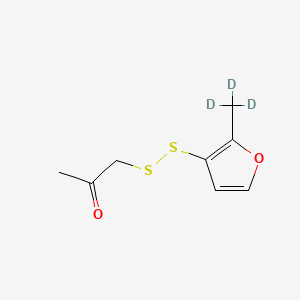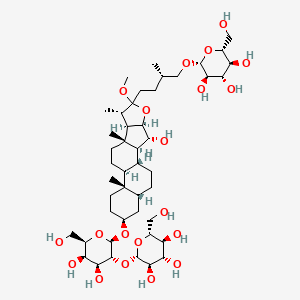
Parp7-IN-19
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Parp7-IN-19 is a selective inhibitor of the enzyme poly(ADP-ribose) polymerase 7 (PARP7). PARP7 is a member of the PARP family of enzymes, which are involved in various cellular processes, including DNA repair, transcriptional regulation, and chromatin remodeling. This compound has gained attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to modulate immune responses and inhibit tumor growth .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Parp7-IN-19 involves several steps, including the preparation of key intermediates and their subsequent coupling reactions. One common synthetic route includes the use of molecular dynamics simulations and molecular docking analysis to design and synthesize a series of derivatives with novel scaffolds . The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
Parp7-IN-19 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: Involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogens). The reaction conditions may vary depending on the specific reaction, but typically involve controlled temperature, pressure, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs of this compound .
Aplicaciones Científicas De Investigación
Parp7-IN-19 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the function of PARP7 and its role in cellular processes.
Biology: Investigated for its effects on gene expression, protein function, and cellular signaling pathways.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting PARP7.
Mecanismo De Acción
Parp7-IN-19 exerts its effects by inhibiting the enzymatic activity of PARP7By inhibiting PARP7, this compound prevents the ADP-ribosylation of target proteins, thereby modulating their function and affecting various cellular processes . The inhibition of PARP7 also enhances type I interferon signaling, leading to immune activation and tumor regression .
Comparación Con Compuestos Similares
Parp7-IN-19 is unique compared to other PARP inhibitors due to its selectivity for PARP7. Similar compounds include:
RBN-2397: Another selective PARP7 inhibitor with similar mechanisms of action.
Olaparib: A PARP1 inhibitor used in cancer therapy, but with different selectivity and target profile.
Niraparib: A PARP1 and PARP2 inhibitor with applications in cancer treatment.
This compound stands out due to its high selectivity for PARP7 and its potential to modulate immune responses, making it a promising candidate for cancer immunotherapy .
Propiedades
Fórmula molecular |
C24H25F6N7O3 |
|---|---|
Peso molecular |
573.5 g/mol |
Nombre IUPAC |
1-[2-[3-[(3aR,7aR)-4-[5-(trifluoromethyl)pyrimidin-2-yl]-3,3a,5,6,7,7a-hexahydro-2H-pyrrolo[3,2-b]pyridin-1-yl]-3-oxopropoxy]ethyl]-3-(trifluoromethyl)-5H-pyrrolo[2,3-d]pyridazin-4-one |
InChI |
InChI=1S/C24H25F6N7O3/c25-23(26,27)14-10-31-22(32-11-14)37-5-1-2-16-17(37)3-6-36(16)19(38)4-8-40-9-7-35-13-15(24(28,29)30)20-18(35)12-33-34-21(20)39/h10-13,16-17H,1-9H2,(H,34,39)/t16-,17-/m1/s1 |
Clave InChI |
AEIYWADHPQPDJP-IAGOWNOFSA-N |
SMILES isomérico |
C1C[C@@H]2[C@@H](CCN2C(=O)CCOCCN3C=C(C4=C3C=NNC4=O)C(F)(F)F)N(C1)C5=NC=C(C=N5)C(F)(F)F |
SMILES canónico |
C1CC2C(CCN2C(=O)CCOCCN3C=C(C4=C3C=NNC4=O)C(F)(F)F)N(C1)C5=NC=C(C=N5)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-cyclopentyl-4-[7-[10-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-10-oxodecoxy]quinazolin-4-yl]benzoic acid](/img/structure/B12383523.png)

![2-(4-fluoro-2-methylphenoxy)-N-[3-(methylsulfonimidoyl)phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12383538.png)


![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B12383549.png)


![(2R)-2-amino-3-[3-[[2,4-dicyano-3-[4-[2-(methylamino)-2-oxoethoxy]phenyl]pyrido[1,2-a]benzimidazol-1-yl]carbamoyl]phenyl]propanoic acid](/img/structure/B12383565.png)



